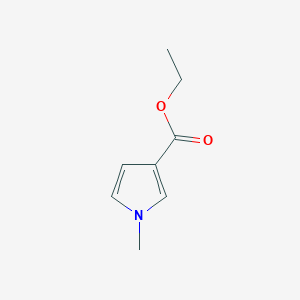![molecular formula C19H22N4O2S B2772825 3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888458-71-7](/img/structure/B2772825.png)
3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . It also contains a pyrimidoindole moiety, which is a fused ring system that is found in various natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethyl group, and a pyrimidoindole moiety. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Mallesha et al. (2012) focused on the synthesis of derivatives similar to the specified compound and evaluated their antiproliferative effect against human cancer cell lines. The research identified compounds exhibiting significant activity, highlighting the potential of these derivatives as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Novel Tandem Multi-Component Synthesis
Raja and Perumal (2006) developed a novel synthetic route to produce derivatives through a multi-component synthesis process. This study underscores the versatility and efficiency of synthetic methodologies for generating complex molecules with potential biological activities (Raja & Perumal, 2006).
Crystal Structure and Cytotoxic Activity
Research by Stolarczyk et al. (2018) on novel 4-thiopyrimidine derivatives provided insights into the crystal structure and cytotoxic activity of these compounds. The study offers a basis for understanding the structural requirements for biological activity, with specific derivatives showing cytotoxicity against cancer cell lines (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Antiallergic Agents Development
A study by Menciu et al. (1999) on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides explored their potential as antiallergic agents. The synthesis and evaluation of these compounds contributed to the search for novel therapeutic agents with improved antiallergic potency (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
P2Y12 Receptor Antagonists for Thrombosis
Bach et al. (2013) detailed the optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor, showing a separation of antithrombotic effect and bleeding, which is critical for developing safer antithrombotic drugs (Bach, Antonsson, Bylund, Björkman, Oesterlund, Giordanetto, Giezen, Andersen, Zachrisson, & Zetterberg, 2013).
Supramolecular Complexes Study
Elacqua et al. (2013) investigated the supramolecular complexes of sulfadiazine and pyridines, focusing on the reconfigurable exteriors and chameleon-like behavior of tautomers. This research provides valuable insights into the supramolecular chemistry and potential drug formulation applications (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-2-23-18(25)17-16(13-8-4-5-9-14(13)20-17)21-19(23)26-12-15(24)22-10-6-3-7-11-22/h4-5,8-9,20H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCBGNFOBBHGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2772745.png)
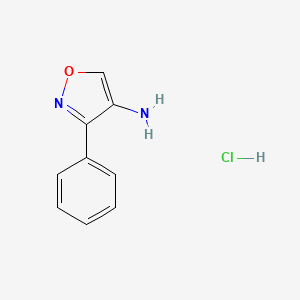
![Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2772751.png)
![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride](/img/structure/B2772752.png)
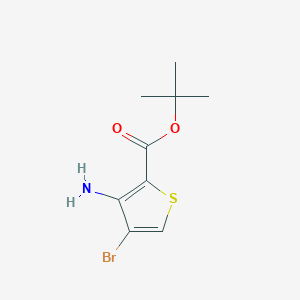
![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)
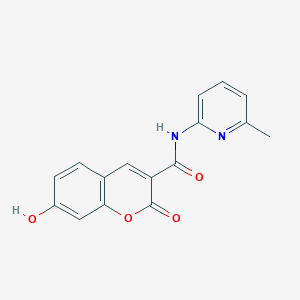
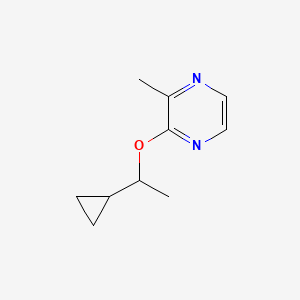
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)
